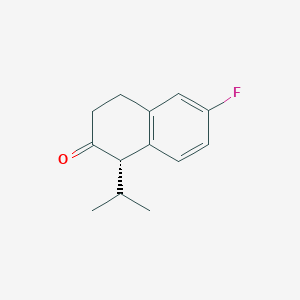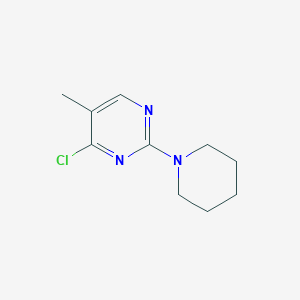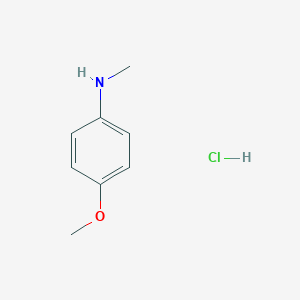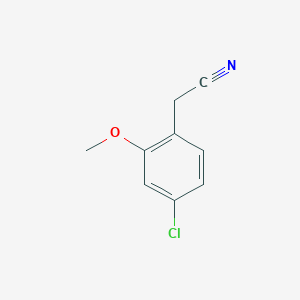
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was originally developed as an immunosuppressive drug for the treatment of multiple sclerosis, but has since been found to have a range of other biological effects.
Mechanism Of Action
The mechanism of action of (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is complex and not fully understood. It is known to interact with sphingosine-1-phosphate receptors, which are involved in the regulation of immune cell trafficking. By modulating these receptors, (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is able to suppress immune responses and reduce inflammation.
Biochemical And Physiological Effects
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has a range of biochemical and physiological effects, including the modulation of immune cell trafficking, the inhibition of lymphocyte activation, and the induction of apoptosis in certain cell types. It has also been shown to have neuroprotective effects and to promote tissue repair in various animal models.
Advantages And Limitations For Lab Experiments
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has several advantages for use in lab experiments, including its well-established pharmacological properties and its ability to modulate immune responses. However, there are also some limitations, including its relatively complex synthesis and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in other disease areas. Additionally, there is a need for more research on the potential side effects and long-term safety of (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide.
Synthesis Methods
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide is synthesized from myriocin, a natural product isolated from the fungus Isaria sinclairii. The synthesis involves several steps, including the conversion of myriocin to a key intermediate, which is then transformed into (E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide using a series of chemical reactions.
Scientific Research Applications
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide has been the subject of numerous scientific studies, and has been found to have a range of potential therapeutic applications. These include the treatment of multiple sclerosis, organ transplantation, and various autoimmune and inflammatory diseases.
properties
CAS RN |
197096-97-2 |
|---|---|
Product Name |
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide |
Molecular Formula |
C6H10FNO2 |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
(E)-2-fluoro-4-hydroxy-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C6H10FNO2/c1-8(2)6(10)5(7)3-4-9/h3,9H,4H2,1-2H3/b5-3+ |
InChI Key |
XZHDLXWUZXJWBP-HWKANZROSA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=C\CO)/F |
SMILES |
CN(C)C(=O)C(=CCO)F |
Canonical SMILES |
CN(C)C(=O)C(=CCO)F |
synonyms |
2-Butenamide,2-fluoro-4-hydroxy-N,N-dimethyl-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)







![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)




![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)